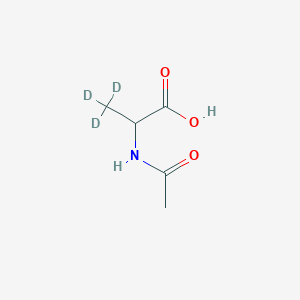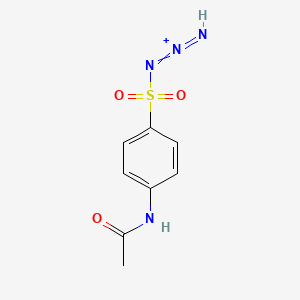
N-Acetyl-DL-alanine-3,3,3-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-DL-alanine-3,3,3-d3 is a stable isotope-labeled compound with the chemical formula CD₃CH(NHCOCH₃)CO₂H. Its molecular weight is 134.15 g/mol . This compound is a deuterated derivative of DL-alanine, an α-amino acid commonly found in proteins. The “DL” prefix indicates that it contains both D- and L-enantiomers.
Vorbereitungsmethoden
Synthetic Routes::
Deuterium Exchange: N-Acetyl-DL-alanine-3,3,3-d3 can be synthesized by replacing the hydrogen atoms in the alanine molecule with deuterium (³H) atoms. This process involves isotopic exchange reactions using deuterated reagents.
Chemical Synthesis: A more specific synthetic route would involve acetylating deuterated alanine using acetic anhydride or acetyl chloride.
Industrial Production:: Industrial-scale production typically involves the deuterium exchange method, followed by purification and isolation.
Analyse Chemischer Reaktionen
Reactions::
Hydrolysis: N-Acetyl-DL-alanine-3,3,3-d3 can undergo hydrolysis to yield deuterated alanine and acetic acid.
Amide Formation: It can react with amines to form amides.
Esterification: Reaction with alcohols can lead to ester formation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis.
Amide Formation: Deuterated amines (e.g., deuterated ammonia or deuterated primary amines).
Esterification: Deuterated alcohols (e.g., deuterated methanol).
Major Products:: The major products depend on the specific reaction conditions. For hydrolysis, the products are deuterated alanine and acetic acid.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-DL-alanine-3,3,3-d3 finds applications in various fields:
Metabolic Studies: Used as a tracer in metabolic studies to investigate amino acid metabolism.
Protein Structure and Function: Incorporation into proteins allows researchers to study protein folding, stability, and interactions.
Pharmacokinetics: Used in drug metabolism studies to track labeled compounds in vivo.
Wirkmechanismus
The exact mechanism of action for N-Acetyl-DL-alanine-3,3,3-d3 depends on its specific application. its incorporation into proteins and metabolic pathways contributes to its effects.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-DL-alanine-3,3,3-d3 is unique due to its deuterium labeling. Similar compounds include DL-alanine (non-deuterated) and other stable isotope-labeled amino acids.
Remember that this compound serves as a valuable tool in research and provides insights into biological processes.
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
134.15 g/mol |
IUPAC-Name |
2-acetamido-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3 |
InChI-Schlüssel |
KTHDTJVBEPMMGL-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






butanoic acid](/img/structure/B12061531.png)
![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)

![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)


![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)


